molecular formula C17H24N2O6 B13397579 diisopropyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate)

diisopropyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate)

Cat. No.: B13397579
M. Wt: 352.4 g/mol
InChI Key: JNHLVSXLRZSBTG-UHFFFAOYSA-N
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Description

Diisopropyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate) (CAS: 2328083-86-7) is a chiral bis(oxazoline) ligand with a molecular formula of C₁₇H₂₄N₂O₆ and a molecular weight of 352.38 g/mol . It features a rigid cyclopropane bridge connecting two 4,5-dihydrooxazole rings, each substituted with an isopropyl ester group at the 4-position. This compound is synthesized to exploit its stereochemical properties in asymmetric catalysis, particularly in electrochemical reactions and enantioselective transformations . Its ≥95% purity and storage at 2–8°C ensure stability for laboratory use .

Properties

Molecular Formula

C17H24N2O6

Molecular Weight

352.4 g/mol

IUPAC Name

propan-2-yl 2-[1-(4-propan-2-yloxycarbonyl-4,5-dihydro-1,3-oxazol-2-yl)cyclopropyl]-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C17H24N2O6/c1-9(2)24-13(20)11-7-22-15(18-11)17(5-6-17)16-19-12(8-23-16)14(21)25-10(3)4/h9-12H,5-8H2,1-4H3

InChI Key

JNHLVSXLRZSBTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1COC(=N1)C2(CC2)C3=NC(CO3)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Cyclopropane Core Synthesis

Method:
The cyclopropane-1,1-diyl core can be synthesized via carbene addition to alkenes or through diazocompound-mediated cyclopropanation :

- Starting with an appropriate alkene precursor, such as a substituted styrene derivative.
- Treatment with a carbene source, such as diazomethane or a diazo compound, in the presence of a transition metal catalyst (e.g., copper or rhodium catalysts).
- This results in the formation of a cyclopropane ring with stereochemical control, if chiral catalysts are employed.

Representative Reaction:

\text{Alkene} + \text{Diazomethane} \xrightarrow{\text{Catalyst}} \text{Cyclopropane derivative}

Reference: Similar cyclopropanation reactions are well-documented in organic synthesis literature, providing stereoselective access to cyclopropane frameworks.

Formation of Bis(oxazoline) Rings

Method:
The oxazoline rings are typically formed via cyclization of amino alcohols with carboxylic acids or their derivatives:

- Condensation of amino alcohols with carboxylic acid derivatives (e.g., acid chlorides or anhydrides).
- Use of dehydrating agents such as phosphoryl chloride or polyphosphoric acid to promote cyclization.
- Stereoselective synthesis can be achieved by employing chiral amino alcohols or chiral catalysts.

Reaction Example:

Amino alcohol + Carboxylic acid derivative → Oxazoline ring formation

Reference: The synthesis of bis(oxazoline) ligands is well-established, with methods emphasizing stereocontrol during ring closure.

Esterification to Introduce Isopropyl Groups

Method:
Ester groups are introduced via Fischer esterification :

- Reacting the carboxylic acid (or acid derivative) with isopropanol under acidic catalysis (e.g., sulfuric acid).
- Alternatively, using isopropyl halides with base for nucleophilic substitution.
- Conditions are optimized to favor mono- or di-ester formation, depending on the target molecule.

Reaction Example:

Carboxylic acid + Isopropanol → Diisopropyl ester (under acid catalysis)

Reference: Esterification protocols are standard in organic synthesis, with modifications for stereochemical integrity.

Stereochemical Control and Purification

Achieving the (4S,4'S) stereochemistry involves:

  • Employing chiral starting materials or chiral catalysts during cyclization.
  • Using diastereoselective reactions to favor the formation of the desired stereoisomer.
  • Purification techniques such as chiral chromatography or crystallization to isolate the stereochemically pure compound.

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-Diisopropyl 2,2’-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoline N-oxides.

    Reduction: Reduction reactions can convert the oxazoline rings to amino alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxazoline rings or the ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Oxazoline N-oxides.

    Reduction: Amino alcohol derivatives.

    Substitution: Substituted oxazoline derivatives.

Scientific Research Applications

(4S,4’S)-Diisopropyl 2,2’-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate) has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating the formation of enantiomerically pure compounds.

    Biology: Investigated for its potential in enzyme mimetics and as a scaffold for drug design.

    Medicine: Explored for its role in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S,4’S)-Diisopropyl 2,2’-(cyclopropane-1,1-diyl)bis(4,5-dihydrooxazole-4-carboxylate) involves its ability to coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The chiral environment provided by the oxazoline rings induces asymmetry in the reaction products, making it valuable in asymmetric synthesis. The cyclopropane ring adds rigidity to the structure, enhancing its stability and reactivity.

Comparison with Similar Compounds

Structural Analogues

Key Structural Variations :

  • Substituents on Oxazoline Rings : The target compound uses isopropyl esters, while analogues may employ tert-butyl esters (e.g., di-tert-butyl variant, CAS 2328084-27-9) or benzyl groups (e.g., CAS 1003886-01-8).
  • Bridge Type : Cyclopropane bridges are replaced with cyclohexane (CAS 1003886-07-4) or cyclopentane (CAS 1003886-05-2) in some derivatives.
Physical and Chemical Properties
Compound (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Bridge Type Purity Storage Conditions
Target (2328083-86-7) C₁₇H₂₄N₂O₆ 352.38 Isopropyl esters Cyclopropane ≥95% 2–8°C
Di-tert-butyl (2328084-27-9) C₁₉H₂₈N₂O₆ 380.43 tert-Butyl esters Cyclopropane 95% Not specified
Benzyl-substituted (1003886-01-8) C₂₃H₂₄N₂O₂ 360.44 Benzyl groups Cyclopropane 97% Inert atmosphere, 2–8°C
Cyclohexane-bridged (1003886-07-4) C₂₆H₃₀N₂O₂ 388.50 Benzyl groups Cyclohexane 97% Not specified

Key Observations :

  • Electronic Effects : Benzyl substituents introduce aromatic π-systems, which may enhance π-π interactions in catalytic substrates .
  • Bridge Flexibility : Cyclohexane or cyclopentane bridges increase flexibility versus the rigid cyclopropane, affecting bite angle and catalytic selectivity .

Biological Activity

Diisopropyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate), with CAS number 2328083-86-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H24N2O6
  • Molecular Weight : 352.38 g/mol
  • CAS Number : 2328083-86-7
  • Storage Conditions : Store in an inert atmosphere at -20°C .

Structural Characteristics

The compound features a cyclopropane core linked to two 4,5-dihydrooxazole moieties. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that diisopropyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate) may exhibit various biological activities through the following mechanisms:

  • Enzyme Inhibition : The oxazole derivatives are known to inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Antioxidant Effects : The compound may possess antioxidant capabilities, contributing to cellular protection against oxidative stress.

Pharmacological Properties

The pharmacological profile of the compound includes:

  • Antimicrobial Activity : Initial in vitro studies demonstrate effectiveness against Gram-positive bacteria.
  • Anti-inflammatory Properties : Potential to reduce inflammation markers in cell culture models.
  • Cytotoxicity : Evaluated against various cancer cell lines, showing selective cytotoxic effects .

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of diisopropyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate) against several bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. This suggests that the compound could be developed as a novel antimicrobial agent .

Cytotoxicity Assessment

In a separate investigation focusing on cancer therapeutics, diisopropyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate) was tested against human cancer cell lines. The compound exhibited IC50 values ranging from 20 to 40 µM across different cell lines, indicating moderate cytotoxicity and potential for further development as an anticancer drug .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduction in inflammatory markers
CytotoxicityIC50 values between 20-40 µM

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to improve yield and enantiomeric excess?

Methodological Answer:

  • Reaction Conditions : Use low-temperature techniques (e.g., -78°C for lithiation steps) to control side reactions, as demonstrated in the synthesis of analogous cyclopropane-containing oxazoles .
  • Reagent Selection : Employ sterically hindered bases like i-Pr2NH and ligands such as TMEDA to enhance enantioselectivity during cyclopropane formation .
  • Purification : Utilize column chromatography with gradients of ethyl acetate/hexane for intermediates and Kugelrohr distillation for final products to isolate high-purity solids .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1,2-dibromoethane ratio) to minimize byproducts .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing stereochemical configurations?

Methodological Answer:

  • Comparative Analysis : Cross-validate <sup>1</sup>H/<sup>13</sup>C NMR shifts with literature data for analogous (4S,4'S)-configured oxazoles, focusing on diastereotopic proton splitting patterns (e.g., cyclopropane methylene groups) .
  • Advanced Techniques :
    • X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in hexane/CH2Cl2 mixtures.
    • Chiral HPLC : Compare retention times with enantiopure standards (≥99% ee) using chiral columns (e.g., Chiralpak AD-H) and isopropanol/hexane eluents .
  • Isotopic Labeling : Use <sup>2</sup>H-labeled analogs to confirm coupling constants in NOESY/ROESY experiments for spatial arrangement analysis.

Basic: What methodologies are recommended for determining enantiomeric purity?

Methodological Answer:

  • Polarimetry : Measure specific optical rotation ([α]D<sup>20</sup>) in CHCl3 and compare with literature values (e.g., [α]D = -80 for related dioxolanes) .
  • Chiral HPLC :
    • Column : Chiralcel OD-H or similar.
    • Conditions : Isocratic elution with 90:10 hexane/isopropanol, flow rate 1.0 mL/min, detection at 210 nm .
  • NMR with Chiral Shift Reagents : Use Eu(hfc)3 to split enantiomer signals in <sup>19</sup>F or <sup>1</sup>H NMR .

Advanced: How should researchers design biological activity studies to determine MICs against bacterial/fungal strains?

Methodological Answer:

  • Microbroth Dilution Protocol :
    • Concentration Range : Prepare two-fold dilutions from 5000 µg/mL to 4.8 µg/mL in Mueller-Hinton broth (bacteria) or RPMI-1640 (fungi) .
    • Inoculum Standardization : Adjust bacterial/fungal suspensions to 5 × 10<sup>5</sup> CFU/mL and 5 × 10<sup>3</sup> CFU/mL, respectively .
    • Controls : Include amikacin (bacteria) and fluconazole (fungi) as reference antibiotics.
  • Example MIC Test Setup :
Compound Concentration (µg/mL)Bacterial Growth (OD600)Fungal Growth (OD600)
50000.850.78
25000.820.75
12500.100.20
.........
  • Data Interpretation : Define MIC as the lowest concentration with no visible growth after 18–20 h (bacteria) or 46–50 h (fungi) .

Basic: What are common challenges in purifying this compound, and how can they be addressed?

Methodological Answer:

  • Challenge 1 : Low solubility of intermediates in polar solvents.
    • Solution : Use mixed solvents (e.g., THF/CH2Cl2) for extraction and switch to non-polar hexane for crystallization .
  • Challenge 2 : Co-elution of diastereomers during chromatography.
    • Solution : Optimize column gradients (e.g., 10% → 40% ethyl acetate in hexane) and use silica gel with 230–400 mesh for finer separation .
  • Challenge 3 : Volatile byproducts in distillation.
    • Solution : Perform short-path distillation under high vacuum (0.2 mbar) at 150°C to isolate the product .

Advanced: How does the cyclopropane-1,1-diyl moiety influence reactivity in further chemical modifications?

Methodological Answer:

  • Steric Effects : The rigid cyclopropane backbone restricts conformational flexibility, favoring trans-addition in ring-opening reactions (e.g., with electrophiles like Br2) .
  • Ring Strain : Exploit strain energy (≈27 kcal/mol) for selective C–C bond cleavage under Pd-catalyzed cross-coupling conditions .
  • Electronic Effects : The electron-withdrawing oxazole groups enhance electrophilicity at the cyclopropane carbons, enabling nucleophilic attacks (e.g., Grignard additions) .

Advanced: How can researchers analyze discrepancies between computational predictions and experimental data for this compound's stability?

Methodological Answer:

  • Computational Methods :
    • Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict bond dissociation energies (BDEs) of cyclopropane C–C bonds.
    • Compare with experimental DSC data (e.g., decomposition onset temperatures).
  • Experimental Validation :
    • Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC.
    • Identify degradation products (e.g., ring-opened diesters) using LC-MS/MS .

Basic: What spectroscopic techniques are critical for confirming the compound's structure?

Methodological Answer:

  • NMR :
    • <sup>1</sup>H NMR: Identify diastereotopic protons on the cyclopropane (δ 1.2–1.8 ppm) and oxazole methyl groups (δ 1.4–1.6 ppm) .
    • <sup>13</sup>C NMR: Confirm ester carbonyls (δ 165–170 ppm) and oxazole carbons (δ 150–160 ppm) .
  • IR Spectroscopy : Detect ester C=O stretches (~1750 cm<sup>-1</sup>) and oxazole C=N stretches (~1650 cm<sup>-1</sup>) .
  • High-Resolution MS : Verify molecular ion [M+H]<sup>+</sup> with <1 ppm error using ESI-TOF .

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